molecular formula C11H16N2O3S B11109097 Ethyl [(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate

Ethyl [(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B11109097
M. Wt: 256.32 g/mol
InChI Key: QZNLUTFGQCTLJY-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, methyl, and oxo groups, as well as a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate typically involves multi-step organic reactionsThe final step involves the esterification of the sulfanyl group with ethyl bromoacetate under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification process may involve recrystallization, chromatography, or distillation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine ring can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the sulfanyl group, in particular, allows for unique interactions with biological targets and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

ethyl 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-4-8-7(3)12-11(13-10(8)15)17-6-9(14)16-5-2/h4-6H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNLUTFGQCTLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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